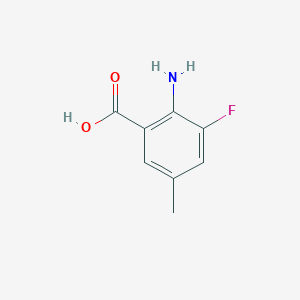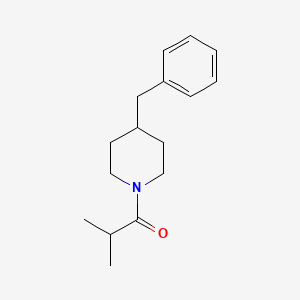![molecular formula C15H21NO2 B6232097 1-[4-(2-methylpropoxy)benzoyl]pyrrolidine CAS No. 350989-16-1](/img/new.no-structure.jpg)
1-[4-(2-methylpropoxy)benzoyl]pyrrolidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[4-(2-methylpropoxy)benzoyl]pyrrolidine is a chemical compound with the molecular formula C15H21NO2. It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and is characterized by the presence of a 2-methylpropoxy group attached to the benzoyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-[4-(2-methylpropoxy)benzoyl]pyrrolidine can be synthesized through several synthetic routes. One common method involves the reaction of 4-(2-methylpropoxy)benzoic acid with pyrrolidine in the presence of a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is typically carried out in an organic solvent such as dichloromethane (DCM) at room temperature.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, scalability, and environmental considerations. The use of green chemistry principles, such as minimizing waste and using environmentally benign solvents, is often emphasized in industrial production.
Chemical Reactions Analysis
Types of Reactions: 1-[4-(2-methylpropoxy)benzoyl]pyrrolidine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed for reduction reactions.
Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of this compound.
Scientific Research Applications
1-[4-(2-methylpropoxy)benzoyl]pyrrolidine has found applications in various scientific fields:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound has been studied for its potential biological activities, including its role as a ligand for certain receptors.
Medicine: Research is ongoing to explore its therapeutic potential, particularly in the treatment of neurological disorders.
Industry: It is utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 1-[4-(2-methylpropoxy)benzoyl]pyrrolidine exerts its effects involves its interaction with specific molecular targets and pathways. For example, it may act as an agonist or antagonist for certain receptors, modulating their activity and leading to biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
1-[4-(2-methylpropoxy)benzoyl]pyrrolidine is similar to other compounds that contain the pyrrolidine ring and various substituents. Some of these similar compounds include:
1-(4-isobutoxybenzoyl)pyrrolidine: This compound differs only in the position of the isobutoxy group.
1-(4-ethenylphenoxy)-2-methylpropoxy-tricyclo[3.3.1.13,7]decane: This compound has a different core structure but shares the 2-methylpropoxy group.
Uniqueness: this compound is unique in its combination of the pyrrolidine ring and the 2-methylpropoxy group, which imparts specific chemical and biological properties that are not found in other similar compounds.
Properties
CAS No. |
350989-16-1 |
|---|---|
Molecular Formula |
C15H21NO2 |
Molecular Weight |
247.3 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




